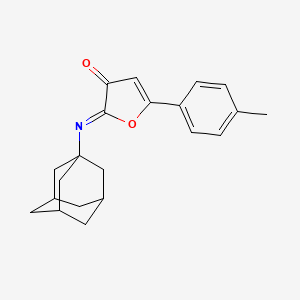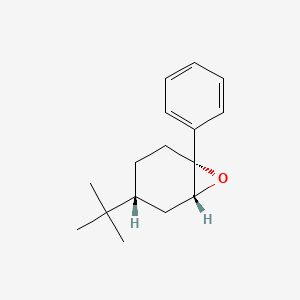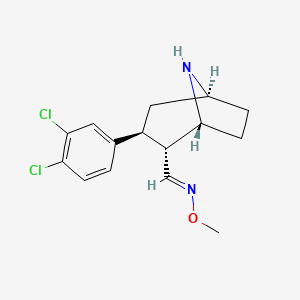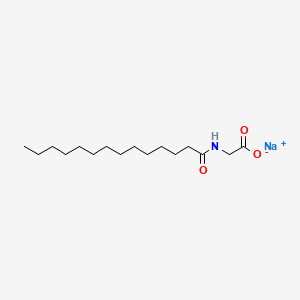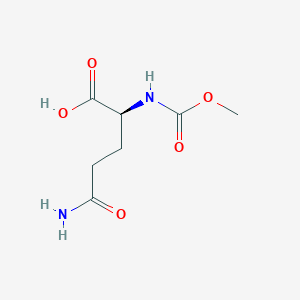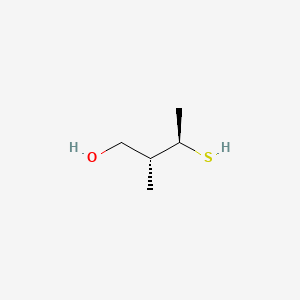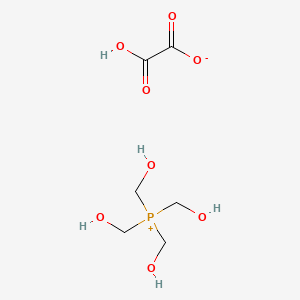
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium is a compound that combines the properties of both 2-hydroxy-2-oxoacetate and tetrakis(hydroxymethyl)phosphanium. The former is an anion derived from oxalic acid, while the latter is an organophosphorus compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate involves the deprotonation of oxalic acid, resulting in the formation of the hydrogenoxalate anion . Tetrakis(hydroxymethyl)phosphanium can be synthesized by reacting phosphine with formaldehyde in the presence of a base .
Industrial Production Methods
In industrial settings, the production of tetrakis(hydroxymethyl)phosphanium often involves the use of large-scale reactors where phosphine and formaldehyde are reacted under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler phosphorus-containing compounds.
Substitution: The hydroxyl groups in tetrakis(hydroxymethyl)phosphanium can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield simpler phosphonium salts .
Scientific Research Applications
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has applications in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of fire-retardant materials and as a microbiocide in water systems
Mechanism of Action
The mechanism of action of 2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved include oxidative stress pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of oxalate.
Hydrogenoxalate: The anion form of oxalic acid, similar in structure to 2-hydroxy-2-oxoacetate.
Uniqueness
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium is unique due to its combination of properties from both 2-hydroxy-2-oxoacetate and tetrakis(hydroxymethyl)phosphanium. This dual nature allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
53211-22-6 |
|---|---|
Molecular Formula |
C6H13O8P |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C4H12O4P.C2H2O4/c5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h5-8H,1-4H2;(H,3,4)(H,5,6)/q+1;/p-1 |
InChI Key |
AEHUAZHMBGNFSC-UHFFFAOYSA-M |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




